Ácido 4-bromo-2-fluoro-6-metoxifenilborónico

Descripción general

Descripción

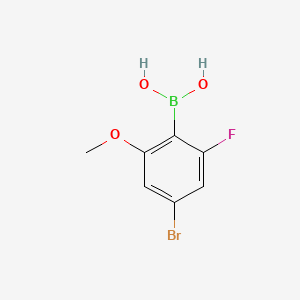

4-Bromo-2-fluoro-6-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds.

Aplicaciones Científicas De Investigación

4-Bromo-2-fluoro-6-methoxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are known for their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds .

Mode of Action

4-Bromo-2-fluoro-6-methoxyphenylboronic acid is a boronic acid derivative. Boronic acids are often used in Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . In this process, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step .

Biochemical Pathways

Boronic acids are known to participate in the suzuki-miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds . Additionally, boronic acids can undergo protodeboronation, a process that has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Pharmacokinetics

It is reported to have high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.69 cm/s, and it has a consensus Log Po/w of 0.77 .

Result of Action

Boronic acids are known for their role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

The action of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which boronic acids participate, is known for its mild and functional group tolerant reaction conditions . The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other chemical entities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2-fluoro-6-methoxybenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-fluoro-6-methoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

Phenols: Formed by oxidation of the boronic acid group

Substituted Phenylboronic Acids: Formed by nucleophilic substitution of the bromine or fluorine groups

Comparación Con Compuestos Similares

4-Bromo-2-fluoro-6-methoxyphenylboronic acid can be compared with other similar compounds, such as:

4-Methoxyphenylboronic acid: Lacks the bromine and fluorine substituents, making it less reactive in certain cross-coupling reactions.

2-Fluoro-6-methoxyphenylboronic acid: Similar structure but without the bromine substituent, leading to different reactivity and selectivity in chemical reactions.

4-Bromo-2-fluorophenylboronic acid: Lacks the methoxy group, which can affect its solubility and reactivity.

These comparisons highlight the unique reactivity and versatility of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid in various chemical and biological applications.

Actividad Biológica

4-Bromo-2-fluoro-6-methoxyphenylboronic acid (CAS No. 957035-32-4) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug development.

- Molecular Formula : C₇H₇BBrFO₃

- Molecular Weight : 248.84 g/mol

- Melting Point : 130-135 °C

- Purity : ≥97% .

Boronic acids, including 4-bromo-2-fluoro-6-methoxyphenylboronic acid, typically act by forming reversible covalent bonds with diols and other nucleophiles. This property allows them to inhibit enzymes such as proteases and glycosidases, which are crucial in various biological processes. The introduction of the boronic acid moiety can enhance the pharmacological profile of compounds by improving selectivity and potency against specific targets .

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties by inhibiting proteasome activity. Bortezomib, a well-known proteasome inhibitor containing a boronic acid moiety, has been successfully used in treating multiple myeloma. The structure of 4-bromo-2-fluoro-6-methoxyphenylboronic acid suggests it may similarly influence cancer cell proliferation through proteasome inhibition or other pathways .

Case Studies

-

Combination Therapy with Bortezomib :

- A study explored the combination of bortezomib with other agents in treating aggressive lymphomas. The results indicated enhanced efficacy when using boronic acid derivatives alongside traditional chemotherapeutics, suggesting a synergistic effect that may extend to compounds like 4-bromo-2-fluoro-6-methoxyphenylboronic acid .

-

Selective FGFR2 Inhibition :

- Recent research focused on developing selective inhibitors for fibroblast growth factor receptor 2 (FGFR2) using boronic acids as a scaffold. Although not directly involving 4-bromo-2-fluoro-6-methoxyphenylboronic acid, the findings underscore the potential of boron-containing compounds in targeting specific receptors involved in tumorigenesis .

Research Findings Summary Table

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Boronic acids inhibit proteasome activity | Potential for new cancer therapies |

| Antimicrobial Properties | Interaction with bacterial enzymes | Development of novel antibiotics |

| Combination Therapies | Enhanced efficacy with bortezomib | Synergistic effects in cancer treatment |

| FGFR2 Inhibition | Selective inhibition potential demonstrated | New avenues for targeted cancer therapies |

Propiedades

IUPAC Name |

(4-bromo-2-fluoro-6-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWLBJNIOLLKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)Br)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659394 | |

| Record name | (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957035-32-4 | |

| Record name | (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.